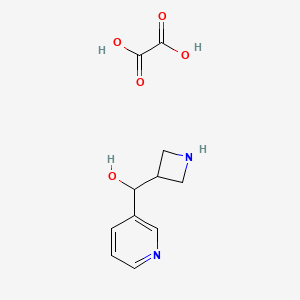

Azetidin-3-yl(pyridin-3-yl)methanol oxalate

Description

Properties

IUPAC Name |

azetidin-3-yl(pyridin-3-yl)methanol;oxalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O.C2H2O4/c12-9(8-5-11-6-8)7-2-1-3-10-4-7;3-1(4)2(5)6/h1-4,8-9,11-12H,5-6H2;(H,3,4)(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUMQVPFYYIHFFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)C(C2=CN=CC=C2)O.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of Azetidine-3-ol Core

The azetidine-3-ol scaffold is typically synthesized via cyclization reactions involving halo-substituted precursors and amines. One common approach involves:

- Starting from 3-chloropropanol derivatives or 1-(halopropan-2-ol) intermediates.

- Nucleophilic substitution with an amine to form the azetidine ring through intramolecular cyclization.

- Use of bases such as triethylamine to facilitate cyclization.

- Refluxing in suitable organic solvents like dichloromethane or acetonitrile to promote ring closure.

Formation of the Oxalate Salt

Once the azetidin-3-yl(pyridin-3-yl)methanol is synthesized, it is converted into its oxalate salt by:

- Reacting the free base with oxalic acid in an appropriate solvent.

- Precipitation of the oxalate salt by adjusting solvent polarity or temperature.

- Isolation by filtration and drying under controlled conditions (2-8℃ storage recommended for stability).

| Step | Reagents/Conditions | Description |

|---|---|---|

| 1. Cyclization | 3-chloropropanol derivative, amine (e.g., azetidine or substituted amine), triethylamine, dichloromethane, reflux | Intramolecular cyclization to form azetidine-3-ol core |

| 2. Substitution | Pyridin-3-ylmethyl halide, palladium catalyst (optional), base, solvent (acetonitrile or methanol) | Introduction of pyridin-3-ylmethanol substituent via nucleophilic substitution or coupling |

| 3. Salt formation | Oxalic acid, solvent (e.g., ethanol or water), controlled temperature | Formation and isolation of oxalate salt |

- The use of triethylamine as a base is critical for efficient cyclization and to neutralize generated acids.

- Solvent choice impacts yield and purity; dichloromethane and acetonitrile are preferred for their polarity and boiling points.

- Temperature control during salt formation affects crystal quality and stability; low-temperature drying preserves compound integrity.

- Purity levels of 98% or higher are achievable with careful chromatographic purification and recrystallization from suitable solvents.

| Parameter | Details |

|---|---|

| Starting materials | 3-chloropropanol derivatives, pyridin-3-ylmethyl halides |

| Base | Triethylamine (commonly used) |

| Solvents | Dichloromethane, acetonitrile, methanol, ethanol |

| Reaction conditions | Reflux for cyclization; room temperature to mild heating for substitution |

| Salt formation | Reaction with oxalic acid, precipitation, filtration |

| Purity | Typically ≥98% |

| Storage | Sealed, dry, 2-8℃ |

Chemical Reactions Analysis

Types of Reactions

Azetidin-3-yl(pyridin-3-yl)methanol oxalate can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

Azetidin-3-yl(pyridin-3-yl)methanol oxalate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: It serves as a probe to study biological processes involving azetidine and pyridine rings.

Industry: It can be used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of azetidin-3-yl(pyridin-3-yl)methanol oxalate involves its interaction with molecular targets through its azetidine and pyridine rings. These rings can engage in hydrogen bonding, π-π interactions, and other non-covalent interactions with biological macromolecules, influencing their function . The exact pathways and molecular targets depend on the specific context in which the compound is used .

Comparison with Similar Compounds

Positional Isomerism in Pyridine Derivatives

- Azetidin-3-yl(pyridin-4-yl)methanol oxalate (CAS: 1864014-22-1): This positional isomer substitutes the pyridin-3-yl group with pyridin-4-yl. Such isomers are often studied for selectivity differences in drug discovery .

Structural Simplifications: Azetidine Derivatives

- (Azetidin-3-yl)methanol hydrochloride (CAS: 95849-02-8): A simpler analog lacking the pyridine moiety. Molecular weight = 87.12, boiling point = 154°C, pKa = 14.82 (predicted). The absence of the pyridine ring reduces aromatic interactions but retains the azetidine’s strained ring system, which may influence reactivity and solubility .

- [3-Bromomethyl-1-(4-methylphenyl-sulfonyl)azetidin-3-yl]methanol (C₁₂H₁₆BrNO₃S): Features a bromomethyl and sulfonyl group on the azetidine ring. X-ray crystallography reveals a near-planar azetidine conformation (R-factor = 0.043) and hydrogen-bond-stabilized crystal packing. Such substituents enhance electrophilicity, making it a reactive intermediate in synthesis .

Heterocyclic Ring Variations

- Pyrrolidin-3-ylmethanol hydrochloride (CAS: 1227157-98-3): Replaces azetidine with pyrrolidine (five-membered ring). Molecular weight = 153.61, compared to azetidine analogs (~87–200 g/mol), highlighting the impact of ring size on mass .

- [3-(Azetidin-3-yl)-1,2-oxazol-5-yl]methanol, methanesulfonic acid (C₈H₁₄N₂O₅S): Incorporates an oxazole ring, which may enhance π-stacking interactions in target binding. The methanesulfonic acid group improves solubility, a critical factor in formulation .

Salt Forms and Bioavailability

- 1-(Pyridin-2-yl)azetidin-3-yl]methanol hydrochloride (CAS: 1909317-32-3): Molecular formula = C₉H₁₃ClN₂O, molar mass = 200.65. The hydrochloride salt form increases aqueous solubility compared to free bases, which is advantageous for oral bioavailability .

- Azetidin-3-yl(pyridin-3-yl)methanol oxalate: The oxalate counterion may further enhance solubility and crystallinity, properties critical for pharmaceutical processing .

Key Structural and Functional Differences

Biological Activity

Azetidin-3-yl(pyridin-3-yl)methanol oxalate is a compound of significant interest in biochemical research due to its unique structure and potential biological activities. This article explores its biological activity, including enzyme modulation, cellular effects, molecular mechanisms, and comparisons with similar compounds.

Enzyme Interactions

This compound has been shown to interact with key enzymes such as:

- Nitric Oxide Synthase (NOS) : It inhibits the production of nitric oxide, a critical signaling molecule in various physiological processes.

- Cyclooxygenase (COX) : The compound modulates COX activity, influencing prostaglandin synthesis which is essential for inflammatory responses.

Cellular Effects

In vitro studies indicate that this compound affects various cell types, notably:

- Caco-2 Cells : It inhibits nitric oxide production and the expression of inducible nitric oxide synthase (iNOS).

- RAW 264.7 Macrophages : Similar inhibitory effects on nitric oxide production were observed, suggesting its role in inflammation modulation.

The mechanism by which this compound exerts its biological effects involves:

- Binding Interactions : The compound binds to active sites of specific enzymes, leading to inhibition or activation of their activities.

- Signal Pathway Modulation : It influences cellular signaling pathways related to inflammation and metabolic processes.

Comparative Analysis with Similar Compounds

| Compound Type | Structure Characteristics | Biological Activity |

|---|---|---|

| Spiro-Azetidin Derivatives | Contains azetidine but varies in functional groups | Diverse biological activities depending on substituents |

| N-(Pyridin-2-yl)amides | Lacks azetidine ring | Different chemical properties and activities compared to azetidine derivatives |

This compound is unique due to its dual functionality from both the azetidine and pyridine rings, enhancing its reactivity and potential biological applications.

Study 1: Enzyme Modulation

In a study examining the effects of azetidin derivatives on NOS activity, it was found that this compound significantly reduced nitric oxide levels in treated cells. This suggests potential therapeutic applications in conditions characterized by excessive nitric oxide production, such as inflammatory diseases.

Study 2: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory properties of this compound. It demonstrated a notable decrease in pro-inflammatory cytokines when administered to RAW 264.7 macrophages, indicating its potential as an anti-inflammatory agent.

Q & A

Q. How to design derivatives for enhanced metabolic stability?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.